molecular formula C18H16Br2N2O5 B3878747 2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate

2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate

Cat. No. B3878747
M. Wt: 500.1 g/mol
InChI Key: UETCIBGEHNPVLF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of certain enzymes and has been found to have potential applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of 2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate involves the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. By inhibiting HDACs, this compound can alter the expression of genes involved in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate have been studied extensively in scientific research. It has been found to have potent anti-cancer and anti-inflammatory effects, as well as effects on cell differentiation and gene expression. Additionally, it has been shown to have potential applications in agriculture as a pesticide and herbicide.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate in lab experiments include its potent inhibitory effects on certain enzymes, its ability to alter gene expression, and its potential applications in various fields of research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are many future directions for further research on 2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate. These include studies on its potential use as a therapeutic agent for cancer and other diseases, as well as its potential applications in agriculture and biotechnology. Additionally, further studies are needed to determine its safety and efficacy, as well as to explore its potential side effects and interactions with other compounds.

Scientific Research Applications

2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate has been found to have potential applications in various fields of scientific research. It has been studied as an inhibitor of certain enzymes that play a role in cancer, inflammation, and other diseases. This compound has also been investigated for its potential use in agriculture as a pesticide and herbicide. Additionally, it has been studied for its potential use in biotechnology as a tool for gene editing.

properties

IUPAC Name

2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N2O5/c1-11(23)26-9-8-21-17(24)14(10-12-2-4-13(19)5-3-12)22-18(25)15-6-7-16(20)27-15/h2-7,10H,8-9H2,1H3,(H,21,24)(H,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETCIBGEHNPVLF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate
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2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate
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2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate
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2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate
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2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate
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2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate

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